molecular formula C22H27NO10 B8084975 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose

Cat. No.: B8084975
M. Wt: 465.4 g/mol
InChI Key: BPVDJXUNJWJXMH-ZGJYDULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose typically involves the following steps :

    Acetylation: The starting material, 2-amino-2-deoxy-D-glucopyranose, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose.

    Schiff Base Formation: The acetylated glucopyranose is then reacted with 4-methoxybenzaldehyde under acidic conditions to form the Schiff base, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose involves its interaction with specific molecular targets. The Schiff base moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity . The acetylated glucopyranose structure may also facilitate its uptake and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose is unique due to its combination of acetylated hydroxyl groups and the Schiff base moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3/t18-,19-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVDJXUNJWJXMH-ZGJYDULXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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